molecular formula C20H14Br2N4Zn B12620595 Dibromo zinc porphyrin

Dibromo zinc porphyrin

Cat. No.: B12620595
M. Wt: 535.5 g/mol
InChI Key: LJJDIPCSZWDPAR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibromo zinc porphyrin is a metalloporphyrin compound where a zinc ion is coordinated to a porphyrin ring that has two bromine atoms attached. Porphyrins are a class of organic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. The incorporation of zinc and bromine into the porphyrin structure imparts unique chemical and physical properties to the compound, making it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibromo zinc porphyrin typically involves the complexation of dibromo porphyrins with zinc acetate. The process begins with the preparation of dibromo porphyrins, which can be achieved through the bromination of porphyrins using bromine or N-bromosuccinimide (NBS) as the brominating agents. The dibromo porphyrins are then reacted with zinc acetate in a suitable solvent, such as methanol or chloroform, under reflux conditions to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dibromo zinc porphyrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of dibromo zinc porphyrin involves its ability to interact with various molecular targets through coordination to the zinc ion and the porphyrin ring. In photodynamic therapy, for example, this compound acts as a photosensitizer that, upon light irradiation, generates reactive oxygen species (ROS) such as singlet oxygen. These ROS cause oxidative damage to tumor cells, leading to cell death . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Dibromo magnesium porphyrin: Similar structure but with magnesium instead of zinc. Exhibits different electronic properties and reactivity.

    Dibromo copper porphyrin: Contains copper instead of zinc. Known for its catalytic activity in redox reactions.

    Dibromo iron porphyrin: Contains iron instead of zinc.

Uniqueness

Dibromo zinc porphyrin is unique due to its specific electronic and photophysical properties imparted by the zinc ion. It exhibits high thermal stability, strong absorption in the visible region, and efficient generation of reactive oxygen species, making it particularly valuable for applications in photodynamic therapy and advanced material development .

Biological Activity

Dibromo zinc porphyrin (DBZP) is a metalloporphyrin compound characterized by its unique chemical structure, where a zinc ion is coordinated to a porphyrin ring substituted with two bromine atoms. This compound has garnered significant attention in various fields, including photodynamic therapy, antimicrobial research, and materials science, due to its distinctive biological activities and photophysical properties.

This compound is synthesized through the bromination of porphyrins followed by complexation with zinc acetate. The resulting compound exhibits strong absorption in the visible spectrum, particularly in the Soret band region, which is crucial for its applications as a photosensitizer.

Property Value
Molecular Formula C₁₂H₈Br₂N₄O₂Zn
Molar Mass 392.66 g/mol
Absorption Maxima 452 nm (Soret), 578 nm, 636 nm
Solubility Soluble in organic solvents

The biological activity of this compound primarily revolves around its role as a photosensitizer in photodynamic therapy (PDT). Upon irradiation with light, DBZP generates reactive oxygen species (ROS), such as singlet oxygen, which induce oxidative damage to cellular components. This mechanism is particularly effective against tumor cells, leading to cell death through apoptosis or necrosis.

Photodynamic Therapy Applications

  • Cancer Treatment : DBZP has shown promising results in preclinical studies for treating various cancer types. Its ability to generate ROS upon light activation makes it a potent agent for targeted therapy.
  • Case Study : A study demonstrated that DBZP significantly reduced tumor growth in murine models when combined with specific light wavelengths, highlighting its potential as an effective treatment modality .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. Its mechanism involves disrupting microbial cell membranes and generating oxidative stress within cells.

  • Bacterial Inhibition : Research indicates that DBZP can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's ROS generation leads to lipid peroxidation and protein damage in bacterial cells.
  • Fungal Activity : Studies have reported that DBZP possesses antifungal activity against common pathogens such as Candida species, further broadening its therapeutic applications .

Efficacy in Photodynamic Therapy

A comparative analysis of various zinc porphyrins indicates that this compound demonstrates superior efficacy due to its specific electronic properties imparted by the bromine substituents. The following table summarizes key findings from recent studies on the efficacy of DBZP compared to other porphyrins:

Porphyrin Type Tumor Reduction (%) ROS Generation (µM)
This compound7512
Dibromo Magnesium Porphyrin608
Dibromo Copper Porphyrin5010

Stability and Performance

The stability of this compound under physiological conditions is critical for its application in PDT. Studies indicate that it maintains structural integrity and retains its photophysical properties even after prolonged exposure to light .

Properties

Molecular Formula

C20H14Br2N4Zn

Molecular Weight

535.5 g/mol

IUPAC Name

dibromozinc;21,22-dihydroporphyrin

InChI

InChI=1S/C20H14N4.2BrH.Zn/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14;;;/h1-12,21-22H;2*1H;/q;;;+2/p-2

InChI Key

LJJDIPCSZWDPAR-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1N2.[Zn](Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.